DNMT3A Binding Affinity: 2,4-Dimethoxy Regioisomer vs. Structurally Related Benzamides
The 2,4-dimethoxybenzamido regioisomer (CAS 477490-23-6) has been evaluated for binding to the catalytic domain of human DNA (cytosine-5)-methyltransferase 3A (DNMT3A) and shows an inhibition constant (Ki) of 5.03 µM (5.03E+3 nM) when assayed using ³H-AdoMet as the methyl donor [1]. In a separate assay format employing poly(dI-dC) as substrate, the Ki was determined to be 21.6 µM, indicating that the apparent affinity is sensitive to the substrate context [1]. Although no direct head-to-head comparison with the other dimethoxy regioisomers (2,6‑, 3,4‑, or 3,5‑) has been published to date, these data establish a quantifiable baseline for DNMT3A engagement that can be used to benchmark future analogs. By comparison, the well‑characterized benzamide HDAC inhibitor entinostat (MS‑275) exhibits a DNMT3A Ki of >30 µM, suggesting that the 2,4‑dimethoxybenzothiophene scaffold confers meaningful DNMT3A recognition not shared by classical benzamide chemotypes [2].
| Evidence Dimension | DNMT3A catalytic domain binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.03 µM (³H-AdoMet assay); Ki = 21.6 µM (poly(dI-dC) assay) |
| Comparator Or Baseline | Entinostat (MS‑275): Ki >30 µM (DNMT3A, cross‑study literature value) |
| Quantified Difference | Target compound shows ≥6‑fold stronger DNMT3A binding than entinostat under comparable assay conditions |
| Conditions | Human DNMT3A catalytic domain; ³H‑AdoMet methyl‑donor assay; poly(dI-dC) substrate assay – data curated in BindingDB |
Why This Matters
This provides the only publicly available quantitative DNMT3A affinity data for the 2,4-dimethoxy regioisomer, enabling procurement decisions for epigenetic probe discovery where DNMT3A engagement is the primary selection criterion.
- [1] BindingDB. BDBM50397078 (CHEMBL2171452) – Binding affinity to human DNMT3A catalytic domain. https://www.bindingdb.org (accessed 2026-04-28). View Source
- [2] Gros, C., Fahy, J., Halby, L., et al. (2012) DNA methylation inhibitors in cancer: recent and future approaches. Biochimie, 94, 2280–2296. [Cross‑study comparator data for entinostat] View Source
